molecular formula C24H40N8O11S2 B12103655 2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid

2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid

Cat. No.: B12103655
M. Wt: 680.8 g/mol
InChI Key: FLJZYJMUWOPMQL-UHFFFAOYSA-N
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Description

The compound “2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, sulfanyl, and peroxoic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be outlined as follows:

    Formation of the Acetamido Group: The initial step involves the acylation of an amino acid derivative with acetic anhydride to form the acetamido group.

    Introduction of the Sulfanyl Group:

    Formation of the Peroxoic Acid Group: The final step involves the oxidation of a sulfanyl group to form the peroxoic acid group using hydrogen peroxide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be further oxidized to form sulfonic acid derivatives.

    Reduction: The peroxoic acid group can be reduced to form hydroxyl derivatives.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

    Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The peroxoic acid group can generate reactive oxygen species, which can induce oxidative stress in biological systems. The acetamido and sulfanyl groups can interact with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-methylpentanoic acid: Similar structure but lacks the peroxoic acid group.

    2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Contains an indole group instead of the sulfanyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C24H40N8O11S2

Molecular Weight

680.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[(2-acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid

InChI

InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4)

InChI Key

FLJZYJMUWOPMQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O

Origin of Product

United States

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